molecular formula C22H24N2O3 B11321416 N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide

N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide

Katalognummer: B11321416
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: CHYZAXMQUSBKON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the butoxy group: This step involves the alkylation of the quinoline core using butyl bromide in the presence of a base like potassium carbonate.

    Formation of the acetamide linkage: The final step involves the reaction of the quinoline derivative with 4-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions could target the acetamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Materials Science:

Biology

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents targeting various diseases.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of “N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The acetamide moiety may enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

Uniqueness

“N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide” is unique due to the combination of the butoxy and methoxy groups, which may confer distinct physicochemical properties and biological activities compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C22H24N2O3

Molekulargewicht

364.4 g/mol

IUPAC-Name

N-(8-butoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H24N2O3/c1-3-4-14-27-20-12-11-19(18-6-5-13-23-22(18)20)24-21(25)15-16-7-9-17(26-2)10-8-16/h5-13H,3-4,14-15H2,1-2H3,(H,24,25)

InChI-Schlüssel

CHYZAXMQUSBKON-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)CC3=CC=C(C=C3)OC)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.